molecular formula C14H15NO2 B14421212 Ethyl 4-(prop-2-en-1-yl)-1H-indole-2-carboxylate CAS No. 86051-62-9

Ethyl 4-(prop-2-en-1-yl)-1H-indole-2-carboxylate

Cat. No.: B14421212
CAS No.: 86051-62-9
M. Wt: 229.27 g/mol
InChI Key: BAWDZHRUCBDYKT-UHFFFAOYSA-N
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Description

Ethyl 4-(prop-2-en-1-yl)-1H-indole-2-carboxylate is a chemical compound that belongs to the indole family Indoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring This particular compound is characterized by the presence of an ethyl ester group at the 2-position and a prop-2-en-1-yl group at the 4-position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(prop-2-en-1-yl)-1H-indole-2-carboxylate typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be introduced through a Friedel-Crafts alkylation reaction, where the indole is reacted with an appropriate alkyl halide in the presence of a Lewis acid catalyst.

    Esterification: The final step involves the esterification of the indole-2-carboxylic acid with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(prop-2-en-1-yl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the prop-2-en-1-yl group to a propyl group.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.

Major Products

    Oxidation: Indole-2-carboxylic acid derivatives.

    Reduction: Indole-2-carbinol or propyl-substituted indole derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Ethyl 4-(prop-2-en-1-yl)-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-(prop-2-en-1-yl)-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves modulation of signaling pathways and inhibition of specific enzymes.

Comparison with Similar Compounds

Ethyl 4-(prop-2-en-1-yl)-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:

    Methyl 4-(prop-1-en-2-yl)cyclohex-1-enecarboxylate: Similar in structure but with a methyl ester group instead of an ethyl ester group.

    Thiophene Derivatives: These compounds also contain a heterocyclic ring but with sulfur instead of nitrogen.

Uniqueness

The unique combination of the ethyl ester and prop-2-en-1-yl groups in this compound provides distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

86051-62-9

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

ethyl 4-prop-2-enyl-1H-indole-2-carboxylate

InChI

InChI=1S/C14H15NO2/c1-3-6-10-7-5-8-12-11(10)9-13(15-12)14(16)17-4-2/h3,5,7-9,15H,1,4,6H2,2H3

InChI Key

BAWDZHRUCBDYKT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC=C2N1)CC=C

Origin of Product

United States

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